Cas no 1708179-11-6 (5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine)
![5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine structure](https://ja.kuujia.com/scimg/cas/1708179-11-6x500.png)
5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine 化学的及び物理的性質
名前と識別子
-
- 5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine
-
- インチ: 1S/C13H12FN3O2S2/c1-2-21(18,19)13-9(7-3-5-8(14)6-4-7)10-11(15)16-17-12(10)20-13/h3-6H,2H2,1H3,(H3,15,16,17)
- InChIKey: IPSCBEKSYZEWGZ-UHFFFAOYSA-N
- ほほえんだ: N1=C(N)C2C(C3=CC=C(F)C=C3)=C(S(CC)(=O)=O)SC=2N1
計算された属性
- せいみつぶんしりょう: 325.035
- どういたいしつりょう: 325.035
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 476
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 126A^2
5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509742-1g |
5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine |
1708179-11-6 | 97% | 1g |
$637 | 2022-06-12 |
5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine 関連文献
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamineに関する追加情報
Introduction to 5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine (CAS No. 1708179-11-6)
5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine, identified by its CAS number 1708179-11-6, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thienopyrazole class, a structural motif known for its broad spectrum of biological activities. The presence of functional groups such as the ethanesulfonyl and fluoro-substituted phenyl moiety enhances its pharmacological potential, making it a promising candidate for further investigation in drug discovery.
The molecular structure of 5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine incorporates a thiophene ring fused with a pyrazole ring, which is a common scaffold in many bioactive molecules. The ethanesulfonyl group at the 5-position and the 4-fluoro-phenyl group at the 4-position of the thienopyrazole core contribute to its unique chemical and biological properties. These substituents not only influence the electronic distribution within the molecule but also play a crucial role in modulating its interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of this compound more accurately. Studies suggest that 5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine may exhibit inhibitory effects on various enzymes and receptors involved in inflammatory pathways, making it a potential therapeutic agent for conditions such as arthritis and autoimmune diseases. The fluoro-substituent, in particular, is known to enhance metabolic stability and binding affinity, which are critical factors in drug design.
In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. The thienopyrazole core is particularly recognized for its ability to interact with DNA and inhibit topoisomerases, which are essential enzymes in DNA replication and repair. This mechanism of action makes 5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine a candidate for development as an anticancer therapeutic.
The ethanesulfonyl group contributes to the compound's solubility and bioavailability, which are important considerations in drug formulation. Additionally, the presence of polar functional groups enhances its ability to cross cell membranes, improving its pharmacokinetic profile. These properties make it an attractive candidate for further preclinical development.
Current research is also exploring the antimicrobial potential of 5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine. Preliminary findings indicate that it may exhibit activity against Gram-positive bacteria by disrupting bacterial cell wall synthesis. This finding is particularly relevant in light of the growing concern over antibiotic resistance, where novel antimicrobial agents are urgently needed.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex thienopyrazole core efficiently. These synthetic strategies not only improve the accessibility of the compound but also allow for structural modifications to optimize its biological activity.
Future studies are planned to investigate the pharmacokinetic properties of 5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine in animal models. These studies will provide valuable insights into its absorption, distribution, metabolism, excretion (ADME) profile, which are essential for evaluating its potential as a drug candidate. Additionally, toxicological assessments will be conducted to ensure its safety before moving into human clinical trials.
The integration of high-throughput screening (HTS) technologies with traditional pharmacological assays has accelerated the discovery of novel bioactive compounds like 5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine. HTS allows researchers to rapidly test thousands of compounds against various biological targets, identifying those with promising activity that can be further optimized through structure-based drug design.
In conclusion,5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine (CAS No. 1708179-11-6) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and demonstrated biological activities. Its potential applications in treating inflammatory diseases, cancer, and infections make it a valuable compound for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine.
1708179-11-6 (5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine) 関連製品
- 68259-13-2(decane-1-sulfonyl fluoride)
- 210107-26-9(2-{4-(trifluoromethyl)phenylmethoxy}ethan-1-ol)
- 10193-95-0(4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)
- 1391002-82-6(6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid)
- 882224-30-8(3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid)
- 2171725-21-4(2-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanamidoacetic acid)
- 2172216-62-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidocyclopropane-1-carboxylic acid)
- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)
- 890960-54-0(N-(3-methoxyphenyl)-6-(methylsulfanyl)-1,3-benzothiazol-2-amine)
- 1798539-17-9(8-[[4-(1H-1,2,3-Triazol-1-yl)-1-piperidinyl]sulfonyl]quinoline)




